

Ensuring complete cell lysis for accurate Axl protein quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTAC Axl Degradar 1

Cat. No.: B12416691

[Get Quote](#)

Technical Support Center: Axl Protein Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cell lysis for accurate Axl protein quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step for accurate Axl protein quantification?

A1: The initial and most critical step is achieving complete and efficient cell lysis. Axl is a receptor tyrosine kinase, a type of membrane protein, which can be challenging to extract. Incomplete lysis will lead to an underestimation of the Axl protein levels in your sample.

Q2: Which lysis buffer is recommended for Axl protein extraction?

A2: The choice of lysis buffer is critical and depends on the downstream application. For whole-cell lysates intended for Western Blotting or ELISA, a RIPA (Radioimmunoprecipitation assay) buffer is often recommended due to its strong denaturing capabilities, which are effective for solubilizing membrane proteins.^{[1][2]} Milder, non-ionic detergents like NP-40 or Triton X-100 can also be used, especially if preserving protein-protein interactions is important, but they may be less effective at solubilizing all membrane-bound Axl.^{[1][3]}

Q3: Why is it important to add protease and phosphatase inhibitors to the lysis buffer?

A3: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein or alter its phosphorylation state.[\[4\]](#)[\[5\]](#)[\[6\]](#) Adding a cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use is essential to protect the integrity and phosphorylation status of Axl protein.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q4: When should I consider using sonication for cell lysis?

A4: Sonication is highly recommended, especially for membrane-bound proteins like Axl.[\[10\]](#)[\[11\]](#)[\[12\]](#) It uses high-frequency sound waves to disrupt cell membranes and shear DNA, which reduces the viscosity of the lysate and improves the extraction of membrane and nuclear proteins.[\[1\]](#)[\[11\]](#)[\[13\]](#)

Q5: How can I be sure that my cell lysis is complete?

A5: You can visually inspect the cell lysate under a microscope to check for intact cells. Another indicator of incomplete lysis is a highly viscous lysate, often due to unsheared DNA. A clear, less viscous lysate after centrifugation is a good sign of successful lysis. For quantitative assessment, you can perform a protein assay (e.g., BCA or Bradford) on the lysate. Consistent and high protein yields across samples can indicate efficient lysis.

Troubleshooting Guides

Problem 1: Low Protein Yield in Lysate

Possible Causes & Solutions

Cause	Recommended Solution
Insufficient Lysis Buffer Volume	Use an adequate volume of lysis buffer for your cell pellet or tissue sample. A general guideline is to use 100 µl of RIPA buffer for every 10 ⁶ cells. [1]
Inefficient Lysis Buffer	For membrane proteins like Axl, a stronger lysis buffer such as RIPA may be necessary. If using a milder buffer, consider switching to one with stronger detergents like SDS and sodium deoxycholate. [1]
Incomplete Mechanical Disruption	Incorporate sonication or mechanical homogenization to aid in the disruption of cell membranes, especially for tissue samples. [11] [14]
Short Incubation Time	Ensure you are incubating the cells with the lysis buffer for a sufficient amount of time on ice, typically 15-30 minutes, with periodic vortexing to facilitate lysis.
Protein Degradation	Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use and keep samples on ice or at 4°C throughout the lysis procedure to minimize enzymatic activity. [5] [7] [9]

Problem 2: Inconsistent Axl Quantification Between Replicates

Possible Causes & Solutions

Cause	Recommended Solution
Incomplete Cell Lysis	Ensure complete cell lysis in all samples by optimizing your lysis protocol. Inconsistent lysis will lead to variable protein extraction. Consider using sonication for more reproducible results. [11]
Variable Sample Handling	Treat all samples identically throughout the lysis and protein quantification process. This includes using the same buffer volumes, incubation times, and centrifugation speeds.
Inaccurate Pipetting	Use calibrated pipettes and proper pipetting techniques to ensure accurate measurement of lysis buffer and sample volumes.
Cell Clumping	Ensure the cell pellet is fully resuspended in the lysis buffer to allow for uniform lysis of all cells.

Problem 3: Weak or No Axl Signal in Western Blot

Possible Causes & Solutions

Cause	Recommended Solution
Poor Axl Extraction	Axl is a membrane protein and may not be efficiently extracted with mild detergents. Use a robust lysis buffer like RIPA and incorporate sonication to ensure complete solubilization. [1] [2]
Protein Degradation	Ensure protease and phosphatase inhibitors were added to the lysis buffer. Perform all steps on ice or at 4°C. [7] [9]
Low Axl Expression	The cell line or tissue being used may have low endogenous levels of Axl. [15] [16] Consider using a positive control, such as a cell line known to overexpress Axl (e.g., H1299 or MDA-MB-231 cells), to validate your protocol. [15] [16] [17]
Insufficient Protein Loaded	Quantify the total protein concentration in your lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein onto the gel (typically 20-30 µg for whole-cell lysates). [18]

Experimental Protocols & Methodologies

Protocol 1: Cell Lysis for Axl Quantification by Western Blot

- Cell Harvesting:
 - For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
 - For suspension cells, centrifuge directly at 500 x g for 5 minutes at 4°C.
- Lysis:

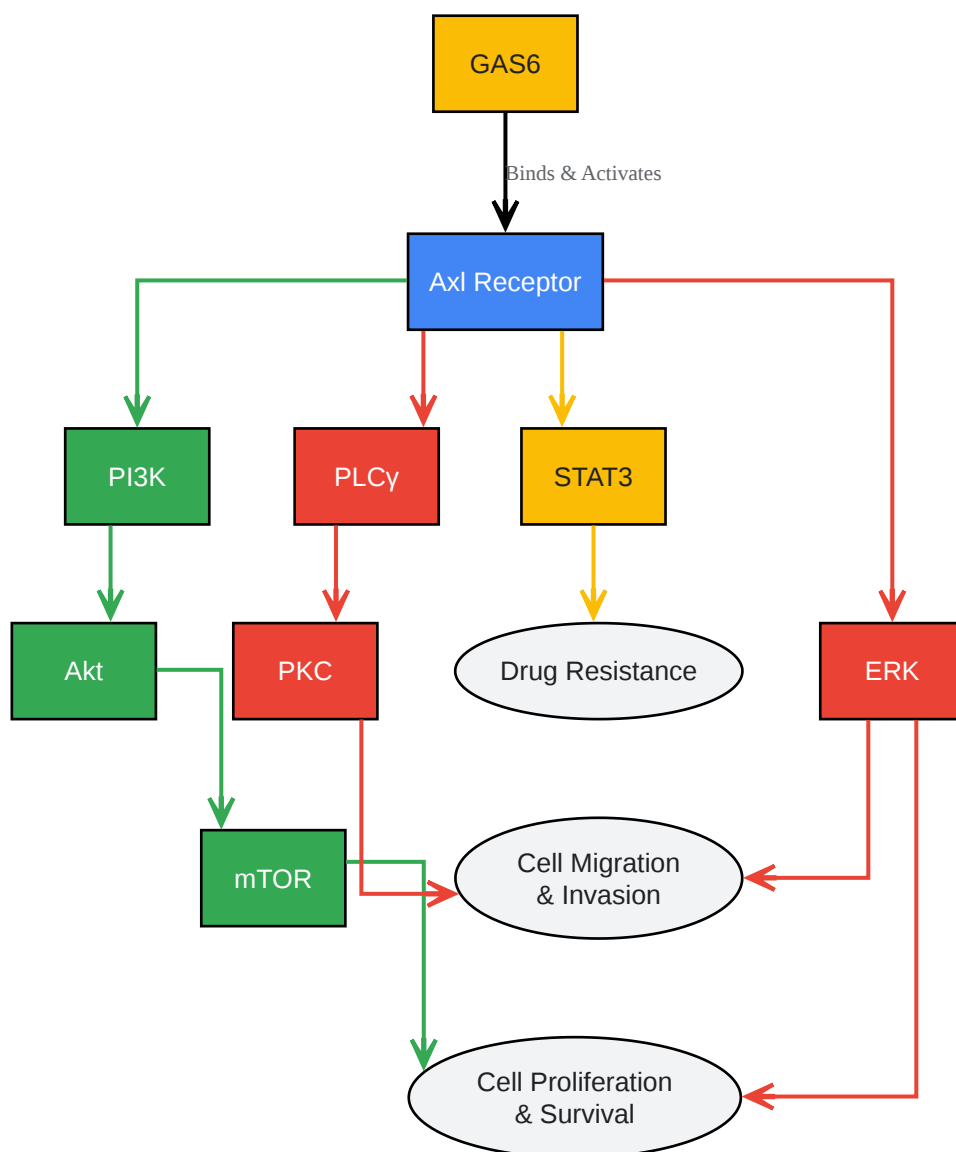
- Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (add fresh). A typical volume is 100 µl of buffer per 1-2 x 10⁶ cells.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Sonication (Recommended):
 - Sonicate the lysate on ice to completely disrupt the cells and shear the DNA. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 10 seconds off) to prevent overheating and protein denaturation.
- Clarification:
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Quantification:
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
 - Determine the protein concentration using a BCA or Bradford protein assay.
- Storage:
 - Add SDS-PAGE sample loading buffer to the desired amount of protein, heat at 95-100°C for 5 minutes, and then store at -20°C or -80°C for long-term use.

Protocol 2: Cell Lysis for Axl Quantification by ELISA

- Cell Preparation:
 - Culture cells to 80-90% confluency.
 - Wash cells once with ice-cold 1X PBS.
- Lysis:
 - Add 0.5 ml of ice-cold 1X Cell Lysis Buffer (often provided in ELISA kits) supplemented with 1 mM PMSF to each 10 cm plate.[\[19\]](#)

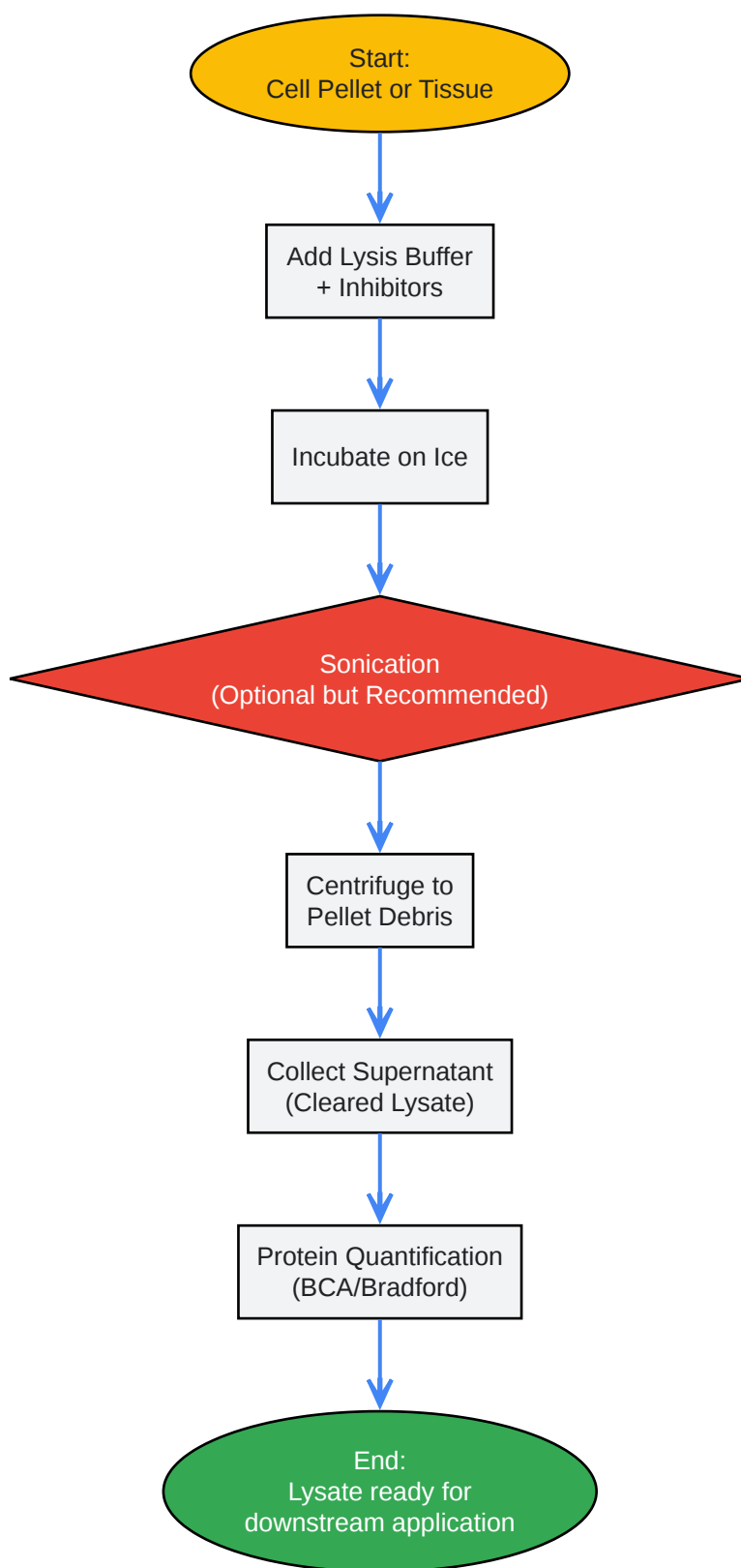
- Incubate the plate on ice for 5 minutes.[\[19\]](#)
- Collection and Sonication:
 - Scrape the cells and transfer the lysate to a microfuge tube.
 - Sonicate the lysate on ice.[\[19\]](#)
- Clarification:
 - Microcentrifuge for 10 minutes at 14,000 rpm at 4°C.[\[19\]](#)
 - Transfer the supernatant to a new tube.
- Storage:
 - Store the lysate in single-use aliquots at -80°C.[\[19\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Axl signaling pathway.



[Click to download full resolution via product page](#)

Caption: A general workflow for cell lysis for protein extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 4. Protease and phosphatase inhibitor cocktails | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 7. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human AXL (AXL Receptor Tyrosine Kinase) ELISA Kit – AFG Scientific [afgsci.com]
- 15. Role of AXL expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. addgene.org [addgene.org]
- 19. media.cellsignal.com [media.cellsignal.com]

- To cite this document: BenchChem. [Ensuring complete cell lysis for accurate Axl protein quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416691#ensuring-complete-cell-lysis-for-accurate-axl-protein-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com